molecular formula C16H22N4S B12159065 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12159065
M. Wt: 302.4 g/mol
InChI Key: GUNABWAONSIVRS-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetracyclic heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core substituted with a methyl group at position 6 and a 4-methylpiperazinyl moiety at position 2. This structure combines a rigid bicyclic framework with a flexible piperazine ring, which is often associated with enhanced pharmacokinetic properties, such as improved solubility and bioavailability . The compound belongs to the broader class of thieno[2,3-d]pyrimidine derivatives, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects .

The 4-methylpiperazine substituent is critical for modulating receptor interactions, particularly in oncology targets, where piperazine derivatives are known to enhance binding affinity to enzymes like phosphodiesterases or kinases . The methyl group at position 6 likely contributes to steric and electronic effects, influencing both synthetic accessibility and biological activity.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

6-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H22N4S/c1-11-3-4-13-12(9-11)14-15(17-10-18-16(14)21-13)20-7-5-19(2)6-8-20/h10-11H,3-9H2,1-2H3

InChI Key

GUNABWAONSIVRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C

solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neurological functions. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with multiple neurotransmitter systems .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents Key Properties Biological Activity Reference
6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 6-methyl, 4-(4-methylpiperazinyl) Melting point: Not reported; Enhanced solubility due to piperazine Potential kinase inhibition (inferred from structural analogs)
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-(4-benzylpiperazinyl) Melting point: 134–135°C; Crystalline form Antimicrobial activity
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) 4-(4-benzylpiperidinyl) Melting point: 142–143°C; Lower solubility vs. piperazine analogs Moderate antimicrobial activity
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(thiadiazolylmethyl), 4-keto Not reported Anticancer activity (HOP-92 lung cancer cells: Growth inhibition at 10 μM)
6-Methyl-4-[(3-phenyl-isoxazol-5-yl-)methoxy]-thieno[2,3-d]pyrimidine (3a) 4-(isoxazolemethoxy), 6-methyl Synthesized via column chromatography Cytotoxic to A549, HCT116, and MCF-7 cell lines

Key Observations:

  • Piperazine vs. Piperidine Substituents : The 4-methylpiperazinyl group in the target compound likely improves water solubility compared to bulkier benzylpiperazinyl (4c) or benzylpiperidinyl (4d) analogs, which exhibit lower solubility and higher melting points .
  • Functional Group Impact : Replacement of the 4-methylpiperazine with a keto group (as in ) reduces flexibility but may enhance hydrogen bonding with biological targets, as seen in its anticancer activity .
  • Methyl Group at Position 6 : The methyl group in the target compound and 3a () may stabilize the tetrahydro ring system, influencing metabolic stability .

Anticancer Activity:

  • The compound 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated potent activity against lung (HOP-92) and breast cancer cell lines, attributed to its thiadiazole moiety, which may intercalate DNA or inhibit topoisomerases .
  • Compound 3a () with an isoxazole substituent showed cytotoxicity against A549, HCT116, and MCF-7 cells, highlighting the role of heterocyclic appendages in modulating activity .

Antimicrobial Activity:

  • Derivatives with hydrazine substituents (e.g., compounds 7a-n in ) exhibited broad-spectrum antimicrobial effects, likely due to their ability to disrupt bacterial cell membranes . The target compound’s piperazine group may similarly enhance penetration into microbial cells.

Pharmacokinetic Considerations

  • The 4-methylpiperazinyl group is a common pharmacophore in drug design due to its balance of lipophilicity and solubility. This may give the target compound an advantage over benzyl-substituted analogs (4c, 4d) in terms of blood-brain barrier penetration or renal clearance .

Biological Activity

6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The molecular structure of 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is characterized by a complex arrangement that includes a benzothieno-pyrimidine framework and a piperazine moiety. The structural formula can be represented as follows:

C13H18N4S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)4.5

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses significant antibacterial and antifungal activities:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic
Candida albicans8Fungicidal

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neurological Effects

The compound's interaction with neurotransmitter systems has been investigated. Preliminary studies indicate that it may have neuroprotective effects, potentially through modulation of dopamine and serotonin pathways.

The biological activities of 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine are thought to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit tyrosine kinases, which are crucial in cancer progression.
  • Modulation of Receptor Activity : The piperazine moiety may interact with various neurotransmitter receptors, influencing neurochemical signaling.
  • Antioxidant Properties : Some studies suggest that this compound may reduce oxidative stress in cells, contributing to its protective effects.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the original compound structure. These derivatives were tested for enhanced potency and selectivity against specific cancer types and microbial strains. The modifications included alterations in the piperazine substituents and variations in the benzothieno core.

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